molecular formula C28H31N3O B3671264 Biphenyl-4-yl[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone

Biphenyl-4-yl[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone

Cat. No.: B3671264
M. Wt: 425.6 g/mol
InChI Key: AUKLNNTUYOXNQC-UHFFFAOYSA-N
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Description

Biphenyl-4-yl[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone is a complex organic compound with a molecular formula of C28H31N3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Piperazine and Piperidine Introduction: The piperazine and piperidine rings are introduced through nucleophilic substitution reactions. The piperazine ring can be synthesized by reacting a suitable amine with a dihaloalkane, while the piperidine ring can be formed through cyclization reactions.

    Final Coupling: The final step involves coupling the biphenyl group with the piperazine and piperidine moieties using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Nitro or halogenated derivatives of the biphenyl group.

Scientific Research Applications

Biphenyl-4-yl[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound can be used in the study of receptor-ligand interactions due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group can engage in π-π interactions with aromatic residues in the binding site, while the piperazine and piperidine rings can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
  • Phenyl(4-(phenylsulfonyl)piperazin-1-yl)methanone
  • 4-methyl-piperazin-1-yl-piperidin-4-yl-methanone

Uniqueness

Biphenyl-4-yl[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone is unique due to its specific combination of biphenyl, piperazine, and piperidine moieties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research in various fields.

Properties

IUPAC Name

(4-phenylphenyl)-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O/c32-28(25-13-11-24(12-14-25)23-7-3-1-4-8-23)31-17-15-27(16-18-31)30-21-19-29(20-22-30)26-9-5-2-6-10-26/h1-14,27H,15-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKLNNTUYOXNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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